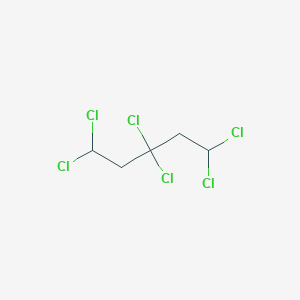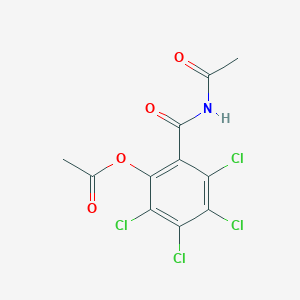
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane is an organogermanium compound with the molecular formula C9H18Ge. This compound is characterized by the presence of a germanium atom bonded to a trimethyl group and a 3,3-dimethylbut-1-yn-1-yl group. It is of interest in various fields of chemistry due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane typically involves the reaction of 3,3-dimethylbut-1-yne with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3,3-Dimethylbut-1-yne+Trimethylgermanium chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The trimethylgermanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions can produce a variety of organogermanium compounds .
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)silane: Similar structure but with a silicon atom instead of germanium.
(3,3-Dimethylbut-1-yn-1-yl)(triphenyl)phosphanium, gold: Contains a gold atom and triphenylphosphanium group.
(3,3-Dimethylbut-1-yn-1-yl)dimethylaluminium: Contains an aluminum atom instead of germanium.
Uniqueness
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and aluminum analogs.
Eigenschaften
CAS-Nummer |
60585-99-1 |
|---|---|
Molekularformel |
C9H18Ge |
Molekulargewicht |
198.87 g/mol |
IUPAC-Name |
3,3-dimethylbut-1-ynyl(trimethyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-9(2,3)7-8-10(4,5)6/h1-6H3 |
InChI-Schlüssel |
UZDJTXCKYIQCHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#C[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
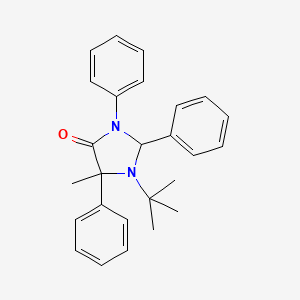
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
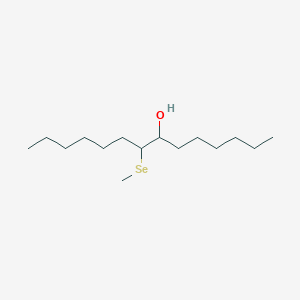
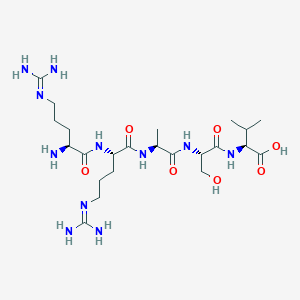
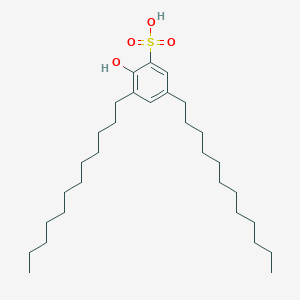

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
